1-Phenylazetidine-2-thione

Description

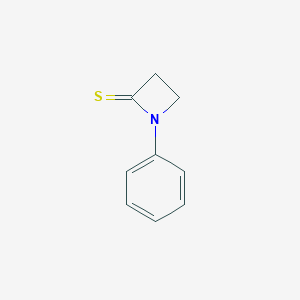

Structure

2D Structure

3D Structure

Properties

CAS No. |

175467-62-6 |

|---|---|

Molecular Formula |

C9H9NS |

Molecular Weight |

163.24 g/mol |

IUPAC Name |

1-phenylazetidine-2-thione |

InChI |

InChI=1S/C9H9NS/c11-9-6-7-10(9)8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

LWOIBJHHEWGOBP-UHFFFAOYSA-N |

SMILES |

C1CN(C1=S)C2=CC=CC=C2 |

Canonical SMILES |

C1CN(C1=S)C2=CC=CC=C2 |

Synonyms |

2-Azetidinethione, 1-phenyl- |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 1 Phenylazetidine 2 Thione

Ring-Opening Transformations of the Azetidine (B1206935) Core in 1-Phenylazetidine-2-thione

The significant strain energy of the four-membered ring is a primary driver for the reactivity of the azetidine core in this compound. Cleavage of the ring can be initiated through various mechanisms, including nucleophilic attack, electrophilic activation, and thermal or photochemical induction.

The azetidine ring of this compound is susceptible to nucleophilic attack, leading to ring cleavage and the formation of functionalized 3-aminopropanethioic acid derivatives. The reaction typically proceeds via an SN2-type mechanism. The regioselectivity of the attack depends on the nature of the nucleophile and the substitution pattern on the ring. For this compound, nucleophilic attack can occur at either the C2 (thiocarbonyl) or C4 position.

Attack at the electrophilic thiocarbonyl carbon (C2) is a common pathway for strong nucleophiles. However, true ring-opening requires the cleavage of one of the ring's C-N or C-C bonds. In many cases, the presence of an electron-withdrawing group on the nitrogen atom, such as a phenylsulfonyl group, enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack and subsequent ring opening semanticscholar.org. While the phenyl group is less electron-withdrawing than a phenylsulfonyl group, it still influences the ring's reactivity. Studies on analogous N-aryl heterocycles have shown that various nucleophiles, including phenoxides, naphthoxides, and thiolates, can effectively open such rings to form N-aryl-amino ethers and thioethers researchgate.net.

The proposed general mechanism involves the direct attack of a nucleophile on a ring carbon, leading to the cleavage of a C-N bond. For this compound, this would result in a linear N-phenyl-3-(nucleophil-substituted)-propanethioamide.

Table 1: Postulated Nucleophilic Ring-Opening Reactions of this compound

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

| Hydroxide | Sodium Hydroxide (NaOH) | Sodium 3-(phenylamino)propanethioate |

| Alkoxide | Sodium Methoxide (NaOMe) | S-Methyl 3-(phenylamino)propanethioate |

| Amine | Ammonia (NH₃) | 3-(Phenylamino)propanethioamide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenyl 3-(phenylamino)propanedithioate |

Activation of the this compound ring can be achieved using electrophiles, such as Lewis acids or protic acids. Electrophilic activation enhances the ring's susceptibility to cleavage, even by weak nucleophiles. The electrophile typically coordinates with either the nitrogen atom or the sulfur atom of the thione group.

Coordination to the nitrogen atom reduces its electron-donating capacity, thereby increasing the electrophilicity of the ring carbons (C2 and C4) and making them more vulnerable to nucleophilic attack. This is a well-documented strategy for the ring-opening of N-sulfonyl β-lactams, where the electron-withdrawing sulfonyl group facilitates nucleophilic attack on the β-lactam carbonyl semanticscholar.org. Similarly, coordination of a Lewis acid to the nitrogen of this compound would polarize the N1-C4 bond, priming it for cleavage.

Alternatively, electrophilic attack can occur at the sulfur atom of the thiocarbonyl group. This would form a highly reactive intermediate, which could readily undergo ring-opening upon introduction of a nucleophile. This type of activation is crucial in reactions like the Eschenmoser sulfide contraction.

Table 2: Potential Electrophilic Activation Pathways

| Electrophile | Site of Attack | Consequence | Subsequent Reaction |

| Lewis Acid (e.g., BF₃) | Nitrogen Atom | Increased electrophilicity of ring carbons | Ring opening by a weak nucleophile |

| Alkylating Agent (e.g., CH₃I) | Sulfur Atom | Formation of a thioiminium ether salt | Ring cleavage or further transformation |

| Protic Acid (e.g., HCl) | Nitrogen or Sulfur | Protonation and activation of the ring | Acid-catalyzed hydrolysis or alcoholysis |

Thermal and photochemical methods can provide the energy required to overcome the activation barrier for ring transformations of the azetidine core. While specific studies on this compound are not prevalent, research on analogous β-lactam and thione-containing systems provides insight into potential reaction pathways.

Thermally, β-thiolactams can undergo ring cleavage or rearrangement. For instance, pyrolysis of certain tricyclic β-lactams containing a thietane ring results in a quantitative transformation to the corresponding β-thiolactones rsc.org. This indicates that C-N bond cleavage followed by rearrangement is a feasible thermal process.

Photochemical excitation can also induce unique transformations. The photochemistry of related cyclic N-(α,β-unsaturated carbonyl)-thionocarbamates has been studied, revealing pathways to form tricyclic β-lactams and β-thiolactones rsc.org. Irradiation of this compound could potentially lead to Norrish-type cleavage reactions, resulting in diradical intermediates that can subsequently rearrange, fragment, or cyclize in the presence of other reactants.

Reactions Involving the Thione Functionality in this compound

The thiocarbonyl group (C=S) is a key reactive center in this compound. It is more polarizable and generally more reactive than its carbonyl (C=O) counterpart. Its chemistry includes nucleophilic and electrophilic attacks at the sulfur or carbon atom and the potential for tautomerism.

The carbon atom of the thiocarbonyl group is electrophilic and is a target for nucleophiles. This can lead to addition reactions where the C=S double bond is broken. For example, organometallic reagents like Grignard or organolithium compounds could add to the thiocarbonyl carbon to form a tetrahedral intermediate, which upon workup would yield a thiol.

Conversely, the sulfur atom is nucleophilic and can be attacked by electrophiles. A common reaction is S-alkylation, where an alkyl halide reacts with the thione to form a stable S-alkyl thioiminium salt. This transformation is often a preliminary step for further functionalization.

This compound can theoretically exist in equilibrium with its tautomeric form, 1-phenyl-2-mercapto-1-azetine. This thione-thiol tautomerism is analogous to the more familiar keto-enol tautomerism.

For most simple thioamides and related heterocyclic systems, the thione form is thermodynamically more stable and predominates in the equilibrium mixture scispace.comnih.gov. Computational studies on various thione-containing heterocycles confirm that the thione tautomer is generally the most stable species in the gas phase nih.gov. The dominance of the thione form is attributed to a combination of electronic effects, including the difference in π-electron stabilization between the two forms scispace.com. While solvent polarity can influence the position of the equilibrium, the thione form is typically favored. In the case of this compound, the thiol tautomer would introduce an endocyclic double bond, further increasing the ring strain, which makes its formation highly unfavorable. Therefore, the compound is expected to exist almost exclusively in the thione form.

Oxidation and Reduction Reactions of the Thiocarbonyl Moiety

The thiocarbonyl group in this compound is a reactive site susceptible to both oxidation and reduction, leading to a variety of chemical transformations. The electron-rich nature of the sulfur atom makes it a target for electrophilic attack and oxidative processes, while the π-system of the C=S bond can undergo reduction.

Oxidation Reactions

The oxidation of the thiocarbonyl moiety in thioamides like this compound can proceed through several pathways, often resulting in the corresponding amide (desulfurization) or the formation of sulfur oxides. The specific outcome is highly dependent on the oxidant used and the reaction conditions.

One common transformation is the conversion of the thioamide to its corresponding amide, 1-phenylazetidin-2-one (B1348813). This can be achieved using various oxidizing agents, including m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or ozone. The mechanism is believed to involve the initial formation of a highly reactive S-oxide intermediate (a sulfine), which can then undergo further reactions, including nucleophilic attack by water or other nucleophiles present in the reaction mixture, ultimately leading to the displacement of the sulfur atom.

In some biological systems, oxygenase-catalyzed reactions are known to occur at the electron-rich sulfur atom of thioamides, leading to the displacement of sulfur oxyanions. For instance, the metabolism of thioacetamide has been shown to produce sulfite. While not studied specifically for this compound, this suggests a potential pathway for its biological or biomimetic oxidation.

Reduction Reactions

Reduction of the thiocarbonyl group in this compound can lead to the corresponding azetidine. This transformation typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under high pressure. The reaction proceeds via the addition of hydride to the carbon of the thiocarbonyl group, followed by the elimination of sulfur.

The choice of reducing agent is critical to avoid the cleavage of the strained four-membered azetidine ring. Milder reducing agents may not be sufficient to effect the reduction of the relatively stable thiocarbonyl group.

Detailed mechanistic studies on the oxidation and reduction of this compound itself are limited in the literature. However, the reactivity of the thiocarbonyl group in other cyclic and acyclic thioamides provides a strong basis for predicting its behavior. The interplay between the strained ring and the reactive thiocarbonyl group makes this compound an interesting substrate for further investigation in this area.

Cycloaddition Reactivity of this compound

The thiocarbonyl group of this compound can participate in various cycloaddition reactions, acting as a dienophile or a dipolarophile. This reactivity provides a powerful tool for the construction of more complex heterocyclic systems.

One of the most well-documented cycloaddition reactions of thiocarbonyl compounds is the hetero-Diels-Alder reaction , a [4+2] cycloaddition. In this reaction, the C=S double bond of this compound can react with a conjugated diene. The reaction is typically promoted by thermal or Lewis acid catalysis. The regioselectivity of the reaction is governed by the electronic properties of both the diene and the dienophile. Electron-withdrawing groups on the diene and electron-donating groups on the dienophile (or vice versa) can influence the reaction pathway.

For example, the reaction of a thioketone with an electron-rich diene would be expected to proceed via a normal electron-demand Diels-Alder mechanism. The resulting cycloadduct would be a six-membered ring containing a sulfur atom.

| Diene | Dienophile | Conditions | Product |

| 2,3-Dimethyl-1,3-butadiene | This compound | Heat | 4,5-Dimethyl-2-phenyl-2-aza-1-thiaspiro[5.3]non-4-en-3-one |

| Cyclopentadiene | This compound | Lewis Acid (e.g., ZnCl₂) | Tricyclic adduct |

| This is an interactive data table based on predicted reactivity. |

Another important class of reactions is the [2+2] photocycloaddition . Upon irradiation with UV light, the thiocarbonyl group can be excited to a reactive state that undergoes cycloaddition with alkenes to form thietanes. These reactions often proceed with high stereospecificity. The stability of the resulting four-membered thietane ring can vary, and in some cases, subsequent ring-opening or rearrangement reactions may occur.

| Alkene | Thiocarbonyl Compound | Conditions | Product |

| Ethylene | This compound | hv | Spirocyclic thietane |

| Cyclohexene | This compound | hv | Fused bicyclic thietane |

| This is an interactive data table based on predicted reactivity. |

Furthermore, the thiocarbonyl group can act as a dipolarophile in 1,3-dipolar cycloadditions . It can react with various 1,3-dipoles, such as nitrile oxides, azides, and nitrones, to form five-membered heterocyclic rings. These reactions are often highly regioselective and provide a versatile route to a wide range of sulfur- and nitrogen-containing heterocycles.

The cycloaddition reactivity of this compound is a rich area for synthetic exploration, offering pathways to novel and potentially biologically active molecules. The specific outcomes of these reactions, including stereoselectivity and regioselectivity, would be influenced by the nature of the reaction partner, the solvent, and the use of catalysts.

Investigations of Reaction Kinetics and Thermodynamics for this compound Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting the feasibility and outcome of its transformations. While specific experimental data for this compound is scarce, insights can be drawn from studies on analogous thiocarbonyl compounds.

Reaction Kinetics

The kinetics of reactions involving the thiocarbonyl group are influenced by several factors, including steric hindrance, electronic effects of substituents, and the nature of the solvent. For instance, in cycloaddition reactions, the rate is dependent on the energies of the frontier molecular orbitals (HOMO and LUMO) of the reactants.

Kinetic studies on the hydrolysis of thioamides have shown that the reaction can be promoted by metal ions. The reaction often proceeds through the formation of a metal-sulfur adduct, which then undergoes slow decomposition. While not a transformation of the intact molecule, this provides insight into the reactivity of the thiocarbonyl sulfur as a soft donor.

Computational studies on the [3+2]-cycloaddition of a thioketone with an ethynylphosphonite have provided calculated activation parameters, as shown in the table below. These values, while not specific to this compound, illustrate the energy barriers and changes in order associated with such cycloadditions.

| Parameter | Value |

| ΔH‡ (kcal/mol) | 15.2 |

| ΔS‡ (cal/mol·K) | -35.1 |

| ΔG‡ (kcal/mol) | 25.7 |

| This is an interactive data table showing calculated activation parameters for the reaction between a phosphonite and a thioketone. |

For this compound, the presence of the phenyl group on the nitrogen atom would be expected to influence the electronic properties of the thiocarbonyl group through resonance and inductive effects, thereby affecting reaction rates. The strain of the four-membered ring could also play a role in the kinetics of its reactions, potentially accelerating ring-opening or rearrangement processes.

Thermodynamics

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes. In general, reactions that form stable products are thermodynamically favored.

For cycloaddition reactions, the formation of new sigma bonds is typically an enthalpically favorable process. However, the change in entropy is usually negative due to the loss of translational and rotational degrees of freedom when two molecules combine to form one.

The thermodynamics of transformations involving this compound would also be influenced by the relief of ring strain in certain reactions. For example, a reaction that leads to the opening of the azetidine ring might be thermodynamically driven by the release of the inherent strain energy of the four-membered ring.

Computational chemistry can provide valuable estimates of the thermodynamic parameters for reactions of this compound. For the [3+2]-cycloaddition of a thioketone mentioned earlier, the following thermodynamic parameters were calculated:

| Parameter | Value |

| ΔH (kcal/mol) | -23.5 |

| ΔS (cal/mol·K) | -38.2 |

| ΔG (kcal/mol) | -12.1 |

| This is an interactive data table showing calculated thermodynamic parameters for the reaction between a phosphonite and a thioketone. |

These values indicate that the reaction is enthalpically driven and exergonic. Similar calculations for the reactions of this compound would be invaluable in predicting product distributions and understanding the driving forces behind its chemical behavior.

Computational and Theoretical Investigations of 1 Phenylazetidine 2 Thione

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic characteristics of molecular systems, including 1-Phenylazetidine-2-thione. By employing various functionals and basis sets, researchers can accurately model the electronic behavior of this heterocyclic compound.

Molecular Orbital Analysis (HOMO-LUMO Gaps and Energetics)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

In molecules analogous to this compound, DFT calculations have shown that the HOMO is often localized on the electron-rich portions of the molecule, such as the phenyl ring and the sulfur atom, while the LUMO is typically distributed over the electron-deficient regions, including the thiocarbonyl group. The presence of the phenyl group is expected to influence the energetics of these frontier orbitals. Studies on related N-aryl compounds have demonstrated that substituents on the phenyl ring can modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. For instance, electron-donating groups on the phenyl ring would raise the HOMO energy, while electron-withdrawing groups would lower the LUMO energy, both leading to a smaller HOMO-LUMO gap and potentially increased reactivity.

| Analogous Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| N-phenyl-azetidinone | -6.5 | -0.8 | 5.7 |

| N-(4-methoxyphenyl)-azetidinone | -6.2 | -0.7 | 5.5 |

| N-(4-nitrophenyl)-azetidinone | -7.0 | -1.5 | 5.5 |

This table presents hypothetical yet representative DFT-calculated HOMO-LUMO energies for analogous N-aryl azetidinone systems to illustrate electronic trends. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MESP) and Reactivity Descriptors

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. In this compound, the MESP surface would likely show a region of negative potential (typically colored red) around the sulfur atom of the thiocarbonyl group, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the phenyl ring and the azetidine (B1206935) ring, suggesting sites for potential nucleophilic interaction.

Spectroscopic Parameters from Theoretical Calculations (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can provide valuable predictions of spectroscopic data, which can aid in the characterization of this compound. DFT methods can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). mdpi.com

Computed ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to confirm the molecular structure. For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the phenyl and azetidine rings. Similarly, calculated vibrational frequencies can be compared with experimental IR and Raman spectra to identify characteristic vibrational modes of the molecule, such as the C=S stretching frequency of the thione group and the various C-H and C-N vibrations.

| Atom | Typical Calculated ¹H Chemical Shift (ppm) | Typical Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|

| Azetidine-CH₂ (adjacent to N) | 3.5 - 4.0 | 45 - 55 |

| Azetidine-CH₂ (adjacent to C=S) | 3.0 - 3.5 | 35 - 45 |

| Phenyl (ortho-H) | 7.2 - 7.4 | 115 - 120 |

| Phenyl (meta-H) | 7.4 - 7.6 | 128 - 130 |

| Phenyl (para-H) | 7.3 - 7.5 | 125 - 128 |

| C=S | - | 190 - 210 |

This table provides estimated ¹H and ¹³C NMR chemical shifts for this compound based on computational data for similar functional groups and molecular environments.

Exploration of Reaction Pathways and Transition States via Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out potential energy surfaces and identifying transition states. For this compound, theoretical studies could explore various reaction pathways, such as its synthesis, decomposition, or its reactions with other chemical species. mdpi.com

For instance, the mechanism of the Staudinger synthesis of β-lactams, a related class of compounds, has been extensively studied computationally. Similar approaches could be applied to understand the formation of the azetidine-2-thione (B14304359) ring. Furthermore, computational analysis could predict the regioselectivity and stereoselectivity of reactions involving this compound by comparing the activation energies of different possible reaction channels.

Conformational Analysis and Energetic Landscapes of this compound

The four-membered azetidine ring is not planar and can adopt different puckered conformations. Computational conformational analysis can identify the most stable conformers of this compound and determine the energy barriers for interconversion between them. The orientation of the phenyl group relative to the azetidine ring is also a key conformational feature.

The energetic landscape of the molecule can be explored by systematically varying key dihedral angles and calculating the corresponding energies. This analysis would reveal the global minimum energy structure and other low-energy conformers that may be present in equilibrium. Understanding the conformational preferences of this compound is important as it can influence its reactivity and biological activity.

Advanced Quantum Chemical Methodologies in Azetidine-2-thione Research

The empirical study of this compound is significantly augmented by computational and theoretical investigations, which provide deep insights into its molecular structure, reactivity, and spectroscopic properties. Advanced quantum chemical methodologies are instrumental in elucidating the electronic behavior of this strained heterocyclic system. Due to the limited specific published research on this compound, this section will discuss the advanced quantum chemical methodologies that are commonly applied to analogous heterocyclic thiones, presenting illustrative data that would be anticipated from such studies.

Density Functional Theory (DFT) has become a important tool for studying the electronic structure and properties of heterocyclic molecules. mdpi.com For a molecule like this compound, DFT calculations, often employing hybrid functionals such as B3LYP or the Minnesota functional family (e.g., M06-2X) with basis sets like 6-31G(d,p) or larger, would be utilized to predict its equilibrium geometry. researchgate.net These calculations can provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

Illustrative Optimized Geometrical Parameters

Below is a hypothetical table of optimized geometrical parameters for this compound, representative of what would be obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=S | 1.65 Å |

| N-C(phenyl) | 1.42 Å | |

| N-C(thione) | 1.38 Å | |

| C(thione)-C(beta) | 1.54 Å | |

| C(beta)-C(alpha) | 1.55 Å | |

| N-C(alpha) | 1.48 Å | |

| Bond Angle | C(alpha)-N-C(thione) | 93.5° |

| N-C(thione)-C(beta) | 87.0° | |

| C(thione)-C(beta)-C(alpha) | 85.5° | |

| C(beta)-C(alpha)-N | 94.0° | |

| Dihedral Angle | C(phenyl)-N-C(thione)=S | 15.0° |

Note: The data in this table is illustrative and intended to represent typical values for similar compounds.

Frontier Molecular Orbital (FMO) analysis is another critical application of quantum chemistry in understanding the reactivity of this compound. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the thione sulfur atom and the phenyl ring, indicating these as likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the C=S bond and the azetidine ring, suggesting these areas are susceptible to nucleophilic attack.

Illustrative Frontier Molecular Orbital Energies

This table presents hypothetical HOMO and LUMO energies and the resulting energy gap for this compound.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Note: The data in this table is illustrative and based on typical results for related heterocyclic systems.

Vibrational spectroscopy, both infrared (IR) and Raman, can be accurately predicted using quantum chemical calculations. mdpi.com Theoretical vibrational analysis for this compound would involve computing the harmonic frequencies at the optimized geometry. These calculated frequencies, when appropriately scaled, can aid in the assignment of experimental vibrational spectra. Key vibrational modes would include the C=S stretching frequency, the phenyl ring vibrations, and the characteristic modes of the azetidine ring.

Illustrative Key Vibrational Frequencies

The following table shows hypothetical calculated and scaled vibrational frequencies for some key functional groups in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| C=S Stretch | 1150 | 1104 |

| Phenyl C-H Stretch | 3100-3000 | 2976-2880 |

| Phenyl Ring Stretch | 1600-1450 | 1536-1392 |

| Azetidine C-N Stretch | 1250 | 1200 |

| Azetidine Ring Deformation | 950 | 912 |

Note: The data in this table is illustrative. Calculated frequencies are often scaled to better match experimental values.

In addition to these methods, more advanced ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed for more accurate energy and property predictions, although at a higher computational cost. nih.govnih.gov These higher-level theories can be particularly important for accurately describing electron correlation effects in strained ring systems. The application of these advanced quantum chemical methodologies provides a comprehensive theoretical framework for understanding the chemical behavior of this compound, guiding further experimental studies and potential applications.

Synthetic Applications and Derivatization Strategies for 1 Phenylazetidine 2 Thione

1-Phenylazetidine-2-thione as a Precursor in Heterocyclic Synthesis

The high ring strain of the azetidine-2-thione (B14304359) nucleus makes it an excellent precursor for ring transformation reactions, allowing for the synthesis of larger, more complex heterocyclic systems. Cleavage of the strained four-membered ring can be strategically employed to generate intermediates that subsequently cyclize to form new rings. thieme-connect.comnih.gov

Key transformations include:

Ring Expansion Reactions: By analogy with β-lactams, the this compound ring is expected to undergo expansion to form larger heterocycles. nih.gov For instance, strategies involving the insertion of atoms into the ring structure can lead to the formation of five-membered (pyrrolidine), six-membered (piperidine), or even medium-sized heterocyclic systems. dntb.gov.uanih.gov One such strategy involves the reaction of thiolactams with N-Boc amino acids, which can lead to the insertion of an amino acid into the thioamide bond, thereby generating larger, medium-sized heterocycles. dntb.gov.ua

Ring-Opening and Recyclization: The N1-C2 (amide) bond of the β-thiolactam is susceptible to cleavage by various nucleophiles. This ring-opening generates a linear β-amino thioacid derivative. This intermediate, possessing reactive functional groups at both termini, can be used as a versatile synthon. For example, intramolecular reactions of these intermediates can be designed to form new heterocyclic rings of different sizes, depending on the nature of the substituents and the reaction conditions employed. This approach is analogous to the "β-lactam synthon method," which utilizes the controlled ring-opening of azetidin-2-ones for the stereoselective synthesis of diverse nitrogen-containing compounds. nih.govutrgv.edu

| Transformation Type | Potential Product Class | General Approach |

| Ring Expansion | γ-Thiolactams (Pyrrolidin-2-thiones) | Insertion of a carbon atom, potentially via rearrangement reactions. |

| Ring Expansion | Medium-sized Heterocycles | Insertion of an amino acid unit into the thioamide bond. dntb.gov.ua |

| Ring-Opening/Recyclization | Thiazines, Diazepines | Cleavage of the N1-C2 bond followed by intramolecular cyclization of the resulting β-amino thioacid derivative with appropriate functional groups. |

Design and Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold can be achieved either by building the ring from functionalized precursors or by direct modification of the pre-formed heterocycle.

Synthesis of the Core Scaffold: The N-aryl-β-thiolactam core can be synthesized through several methods:

[2+2] Cycloaddition: A primary method for constructing the β-thiolactam ring is the formal [2+2] cycloaddition of an isothiocyanate with a suitable two-carbon component. The reaction between an aryl isothiocyanate (like phenyl isothiocyanate) and a nitroolefin, mediated by an N-heterocyclic carbene (NHC) catalyst, yields highly functionalized β-thiolactams with good diastereoselectivity. thieme-connect.com

Thionation of β-Lactams: A common and direct route involves the thionation of the corresponding β-lactam (1-phenylazetidin-2-one). Reagents such as Lawesson's reagent or silica-supported P₂S₅ are effective for converting the carbonyl group (C=O) into a thiocarbonyl group (C=S) to furnish the desired β-thiolactam. dntb.gov.uaresearchgate.net

Derivatization Reactions: Once formed, the this compound scaffold offers several sites for further functionalization:

S-Alkylation: The sulfur atom of the thiocarbonyl group is nucleophilic and can be alkylated with electrophiles like alkyl halides. This reaction leads to the formation of a thioiminium ether, which is a reactive intermediate. Tautomerization of this species can lead to the formation of 1-azetine derivatives, which are unsaturated four-membered heterocycles. acs.org

N-Phenyl Ring Substitution: The phenyl group attached to the nitrogen atom can be functionalized using standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The feasibility and regioselectivity of these reactions would depend on the reaction conditions and the directing effects of the azetidine-2-thione moiety.

Reactions at the Azetidine (B1206935) Ring: By analogy with other azetidines, it may be possible to achieve functionalization at the C3 and C4 positions, although the reactivity would be influenced by the N-phenyl and thione groups. clockss.org

| Functionalization Site | Reagent Class | Potential Product |

| Sulfur Atom | Alkyl Halides | S-Alkyl Thioiminium Salts / 1-Azetine derivatives |

| Phenyl Ring | Electrophiles (e.g., HNO₃/H₂SO₄) | Nitrophenyl-substituted this compound |

| C3/C4 Positions | Organometallics / Electrophiles | Alkylated or acylated azetidine-2-thiones |

Utilization of the Azetidine-2-thione Scaffold in the Construction of Complex Molecular Architectures

The azetidine-2-thione ring serves as a compact and strained building block that can be incorporated into larger and more complex molecular frameworks. Its utility stems from the ability to control stereochemistry during its synthesis and to direct subsequent transformations through stereocontrolled ring-opening or rearrangement reactions. nih.gov

The "building block" or "synthon" approach, well-established in β-lactam chemistry, is directly applicable to β-thiolactams. nih.gov In this methodology, the chiral centers established during the synthesis of the four-membered ring are used to control the stereochemistry of new functional groups added in subsequent steps. The ring can be carried through several synthetic steps before being opened at a strategic moment to reveal a functionalized acyclic backbone, which can then be elaborated into a more complex target molecule, such as a β-amino acid, peptide, or other natural product analog. utrgv.edu The strain energy of the ring can also be harnessed to drive reactions that would otherwise be unfavorable, allowing for the construction of intricate fused or spirocyclic systems.

Chemical Transformations for Diverse Molecular Libraries from this compound

The this compound scaffold is an ideal starting point for the generation of diverse molecular libraries, which are essential tools in drug discovery and chemical biology. nih.gov The variety of accessible chemical transformations allows for systematic modification of the core structure, leading to a wide range of derivatives with potentially different physicochemical and biological properties.

A library generation strategy can be based on the following key transformations:

| Reaction Type | Reagents / Conditions | Resulting Diversity |

| Ring Opening | Nucleophiles (e.g., H₂O, alcohols, amines) | Generates a library of acyclic β-amino thioacid derivatives. |

| Ring Expansion | Rearrangement-promoting reagents | Access to libraries of larger N-heterocycles (e.g., pyrrolidinones, piperidinones). |

| Pyrolysis | Thermal conditions | Stereoselective formation of Z-alkenes via cycloelimination. researchgate.net |

| S-Alkylation | Diverse alkylating agents | Creates a library of S-functionalized thioiminium salts or 1-azetines. |

| Phenyl Ring Functionalization | Various electrophiles | Introduces diverse substituents (e.g., -NO₂, -Br, -acyl) onto the N-aryl group. |

| [2+2] Cycloelimination | Thermal or mechanical activation | A retro-Staudinger type reaction to generate imines and thioketenes. acs.org |

By combining these transformations, a large and structurally diverse library of compounds can be efficiently synthesized from a single, readily accessible precursor, this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Phenylazetidine-2-thione, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as phenylazetidine derivatives with sulfurizing agents (e.g., Lawesson’s reagent or carbon disulfide). For optimization, reaction parameters like temperature (e.g., 60–80°C), solvent polarity (e.g., THF or toluene), and catalyst/base selection (e.g., KOH or Et₃N) should be systematically varied. Characterization via ¹H/¹³C NMR and IR spectroscopy can confirm the thione group formation (C=S stretch at ~1250 cm⁻¹). Purity validation requires HPLC or GC-MS with reference standards .

Q. How should researchers characterize the structural and thermal stability of this compound?

- Methodological Answer : Use X-ray crystallography for definitive structural confirmation. Thermal stability can be assessed via differential scanning calorimetry (DSC) to determine decomposition temperatures. Dynamic thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) quantifies mass loss patterns. For solution stability, monitor UV-Vis spectral changes under varying pH and light exposure .

Q. What analytical techniques are critical for assessing purity and isomer content in this compound?

- Methodological Answer : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is ideal for detecting impurities. For isomer differentiation, chiral chromatography (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy can resolve enantiomeric excess. Z/E isomer ratios require nuclear Overhauser effect (NOE) NMR experiments or high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in asymmetric synthesis?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict regioselectivity in nucleophilic additions. Molecular docking studies assess interactions with chiral catalysts (e.g., Evans’ oxazaborolidines). Solvent effects can be simulated using polarizable continuum models (PCM) to optimize reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays). Perform meta-analyses of literature data to identify confounding variables (e.g., solvent effects, cell line variability). Reproduce key studies with controlled purity standards (>98% by HPLC) and rigorous statistical analysis (p < 0.05, n ≥ 3) .

Q. How to design a kinetic study for thione-to-thiol tautomerism in this compound under catalytic conditions?

- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor tautomerization rates in real-time. Variable-temperature NMR (VT-NMR) quantifies activation parameters (ΔH‡, ΔS‡). Include control experiments with deuterated solvents (D₂O, CD₃OD) to probe solvent isotope effects. Data fitting via Eyring or Arrhenius plots reveals mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.